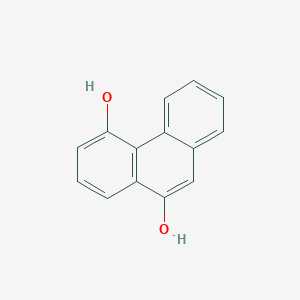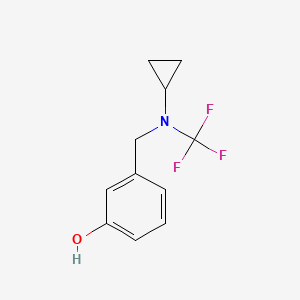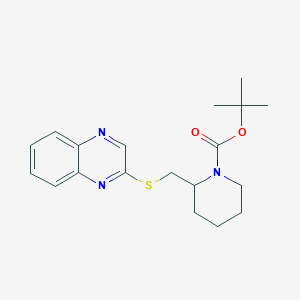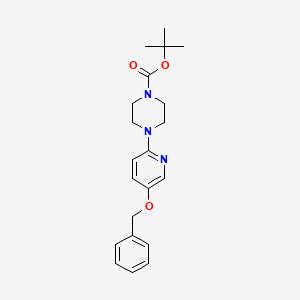
Tert-butyl 4-(5-(benzyloxy)pyridin-2-YL)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(5-(benzyloxy)pyridin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the tert-butyl group and the benzyloxy-pyridinyl moiety in its structure makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-(benzyloxy)pyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized by reacting ethylenediamine with diethyl oxalate under reflux conditions to form diethyl piperazine-1,4-dicarboxylate. This intermediate is then subjected to hydrolysis to yield piperazine-1,4-dicarboxylic acid.
Introduction of the Pyridinyl Moiety: The pyridinyl moiety can be introduced by reacting 2-chloropyridine with sodium hydride and benzyl alcohol to form 5-(benzyloxy)pyridin-2-yl chloride. This intermediate is then reacted with piperazine-1,4-dicarboxylic acid to form the desired product.
Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The pyridinyl moiety can be reduced to form the corresponding piperidine derivative.
Substitution: The benzyloxy group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzyloxy derivatives.
科学研究应用
Chemistry
In chemistry, tert-butyl 4-(5-(benzyloxy)pyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology
In biology, this compound is used in the study of enzyme inhibition and receptor binding. Its piperazine core is known to interact with various biological targets, making it useful in the development of enzyme inhibitors and receptor antagonists.
Medicine
In medicine, this compound is used in the development of pharmaceuticals. It has shown potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In industry, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique structure allows for the development of novel pesticides and herbicides with improved efficacy and safety profiles.
作用机制
The mechanism of action of tert-butyl 4-(5-(benzyloxy)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with various molecular targets. The piperazine core is known to interact with G-protein coupled receptors (GPCRs) and ion channels, modulating their activity. The benzyloxy-pyridinyl moiety can interact with enzymes, inhibiting their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Tert-butyl 4-(5-(benzylcarbamoyl)pyridin-2-yl)piperazine-1-carboxylate: Similar structure but with a benzylcarbamoyl group instead of a benzyloxy group.
Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: Similar structure but with a hydroxyl group instead of a benzyloxy group.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with a pyrazolyl group instead of a pyridinyl group.
Uniqueness
The uniqueness of tert-butyl 4-(5-(benzyloxy)pyridin-2-yl)piperazine-1-carboxylate lies in its benzyloxy-pyridinyl moiety, which provides unique chemical and biological properties. This makes it a valuable compound in the development of novel pharmaceuticals and agrochemicals.
属性
分子式 |
C21H27N3O3 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC 名称 |
tert-butyl 4-(5-phenylmethoxypyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H27N3O3/c1-21(2,3)27-20(25)24-13-11-23(12-14-24)19-10-9-18(15-22-19)26-16-17-7-5-4-6-8-17/h4-10,15H,11-14,16H2,1-3H3 |
InChI 键 |
RXSGZMPPLYKQFD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


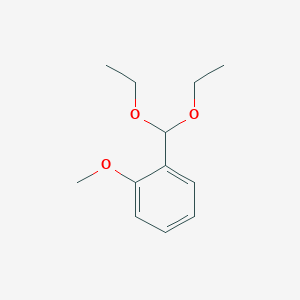
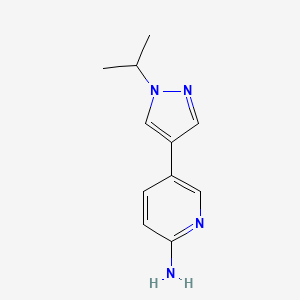
![tert-Butyl 6-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13971082.png)
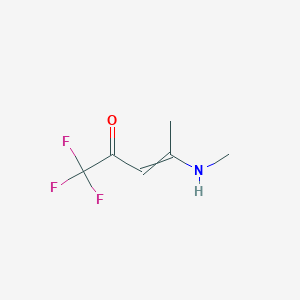
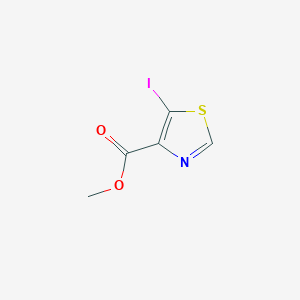
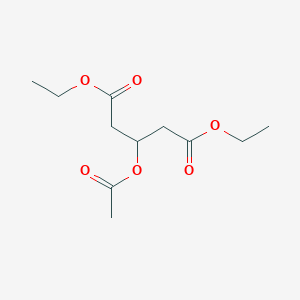
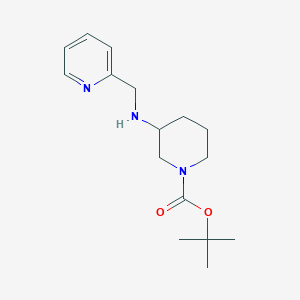
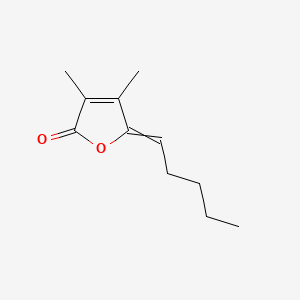
![6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)

